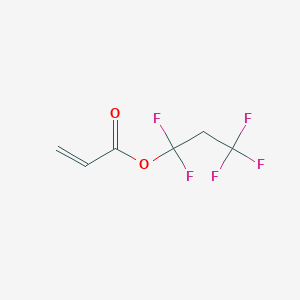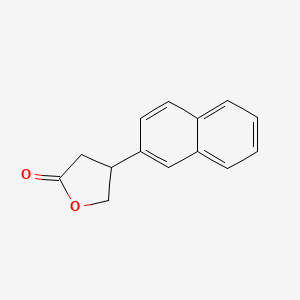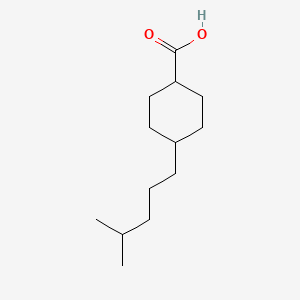
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexane, where a carboxylic acid group is attached to the first carbon of the cyclohexane ring, and a 4-methylpentyl group is attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with 4-methylpentyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 4-(4-methylpentyl)cyclohexanone.
Oxidation: The resulting 4-(4-methylpentyl)cyclohexanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be further oxidized to form cyclohexane derivatives with additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Cyclohexane derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexane-1-methanol.
Substitution: Cyclohexane-1-carboxylate esters, cyclohexane-1-carboxamides, cyclohexane-1-carbonyl chlorides.
Aplicaciones Científicas De Investigación
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules or as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The 4-methylpentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group.
Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a 4-methylpentyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
79127-08-5 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-(4-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15) |
Clave InChI |
YCUIGRDWFDNJTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



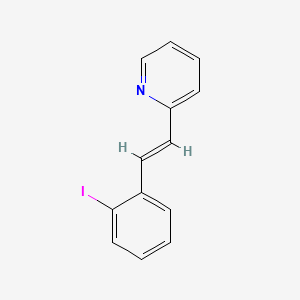
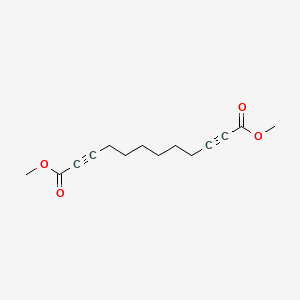
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
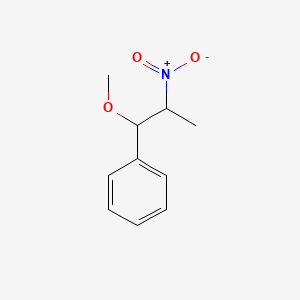
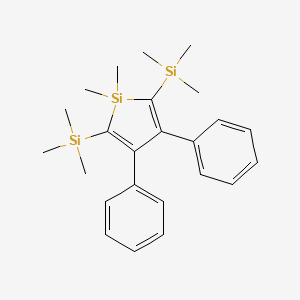

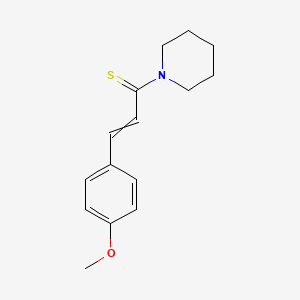
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

